N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
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Description
N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, commonly known as FPhThOx, is a novel compound that has garnered significant attention in the field of medicinal chemistry. FPhThOx belongs to the oxazole class of compounds and is known for its potent antitumor properties.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
The microwave-assisted synthesis approach has been employed to create hybrid molecules containing various moieties, including those similar to N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide. These molecules have been tested for their antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate antimicrobial activity against test microorganisms, with two compounds showing antiurease activity and four displaying antilipase activity, highlighting their potential in medical research and application (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Fluorescent Dyes and Solvatochromism
The synthesis of fluorescent dyes incorporating structures analogous to N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been explored. These dyes, particularly when based on thioamides, exhibit fluorescence across a wide spectrum (412–672 nm) with quantum yields ranging from 0.1 to 0.88. The dual fluorescence and solvatochromism observed in these compounds suggest their potential for applications in the development of fluorescent probes and materials science (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Biological Activity of Derivatives
The synthesis and evaluation of 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamide derivatives, related to the compound , have been conducted, revealing that several compounds possess insecticidal or fungicidal activity. This illustrates the compound's potential utility in developing new agricultural chemicals with targeted biological activities (Liu, Li, Chi, Hou, & Li, 2006).
Photolysis-derived Synthesis and Molecular Interactions
Research into the photolysis of related esters in the presence of thioamides, leading to moderate yields of thiazole-5-carboxylate esters, suggests a method for synthesizing compounds with similar backbones. This research can offer insights into new synthetic routes for compounds with potential pharmacological applications (Fong, Janowski, Prager, & Taylor, 2004).
Antibacterial Activities of Quinolones with Similar Structures
The study of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which share structural similarities, has revealed that certain oxazole substituents, specifically those containing a 2-methyl group, exhibit significant in vitro potency against Gram-positive organisms. This research highlights the compound's relevance in the development of new antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990).
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c18-12-1-3-13(4-2-12)24-7-6-19-16(23)14-9-25-17(20-14)21-15(22)11-5-8-26-10-11/h1-5,8-10H,6-7H2,(H,19,23)(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBARYVFBSYCDAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide |
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